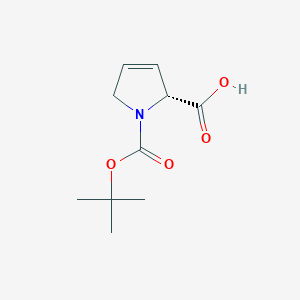

N-Boc-3,4-dehydro-D-proline

描述

N-Boc-3,4-dehydro-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a double bond between the third and fourth carbon atoms in the proline ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,4-dehydro-D-proline typically involves the protection of the amino group of D-proline with a Boc group, followed by the introduction of a double bond between the third and fourth carbon atoms. One efficient method involves the use of a flow reactor process, which allows for the multi-step preparation of this compound methyl ester. This process utilizes immobilized reagents and scavengers in pre-packed glass tubes, resulting in a high yield (87%), purity (97%), and enantiomeric excess (>98%) without additional purification steps .

Industrial Production Methods: Industrial production of this compound can leverage the same flow reactor process for scalability. The modular nature of the flow reactor allows for rapid multi-gram synthesis, making it suitable for large-scale production .

化学反应分析

Types of Reactions: N-Boc-3,4-dehydro-D-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Acidic or basic conditions can facilitate the removal or substitution of the Boc group.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Saturated derivatives of this compound.

Substitution: Various N-protected or functionalized proline derivatives.

科学研究应用

Peptide Synthesis

N-Boc-3,4-dehydro-D-proline is widely utilized in solid-phase peptide synthesis (SPPS). Its Boc protection allows for selective reactions while minimizing side reactions during peptide bond formation. This compound is particularly effective in synthesizing cyclic peptides that exhibit enhanced stability and bioactivity.

| Application | Description |

|---|---|

| Cyclic Peptides | Enhances stability and bioactivity in drug discovery. |

Pharmaceutical Development

In drug development, this compound plays a crucial role in designing bioactive molecules. Researchers employ this compound to create new pharmaceuticals that target specific diseases, improving efficacy and reducing side effects.

| Application | Description |

|---|---|

| Drug Design | Aids in the creation of compounds targeting biological pathways. |

Protein Engineering

The compound is instrumental in modifying protein structures to improve their stability and functionality. This application is vital for therapeutic proteins, where enhanced solubility and stability can lead to better patient outcomes.

| Application | Description |

|---|---|

| Protein Modification | Enhances properties essential for therapeutic applications. |

Bioconjugation

This compound facilitates bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules. This capability is crucial for targeted therapies that improve drug delivery systems.

| Application | Description |

|---|---|

| Bioconjugation | Improves drug delivery through targeted therapy methods. |

Research in Neuroscience

Recent studies have investigated the neuroprotective effects of this compound, contributing to research aimed at understanding and treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

| Application | Description |

|---|---|

| Neuroprotection | Investigated for potential treatments of neurodegenerative diseases. |

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a building block in SPPS resulted in an overall yield of over 90% for cyclic peptides designed to inhibit specific enzymatic pathways associated with cancer progression .

Case Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal explored the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated significant reductions in cell death and oxidative stress markers when treated with this compound .

作用机制

The mechanism of action of N-Boc-3,4-dehydro-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The double bond in the proline ring can participate in various chemical transformations, influencing the compound’s reactivity and interaction with biological targets .

相似化合物的比较

N-Boc-D-proline: Similar in structure but lacks the double bond, resulting in different reactivity and applications.

3,4-Dehydro-DL-proline: A racemic mixture that includes both D- and L-forms, used in studying amino acid metabolism.

cis-4-Hydroxy-D-proline: Contains a hydroxyl group instead of a double bond, used in collagen synthesis studies.

Uniqueness: N-Boc-3,4-dehydro-D-proline is unique due to the presence of both the Boc protecting group and the double bond, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

生物活性

N-Boc-3,4-dehydro-D-proline is a synthetic amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry. This compound serves as a crucial building block in peptide synthesis and has demonstrated significant biological activity, particularly in the context of drug development and enzyme inhibition.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 336.4 ± 42.0 °C at 760 mmHg |

| Flash Point | 157.3 ± 27.9 °C |

Target of Action

This compound acts primarily as a precursor in the synthesis of biologically active peptides and can influence various biochemical pathways by being incorporated into peptide chains during synthesis.

Mode of Action

The compound interacts with its biological targets by forming peptide bonds, which are essential for the structural integrity and function of proteins. This incorporation can modulate the activity of enzymes and receptors, impacting cellular signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. For example, studies have shown that this compound can inhibit proline racemase and proline dehydrogenase, enzymes crucial for proline metabolism .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that compounds derived from it can induce apoptosis in cancer cells, potentially through modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Its derivatives have been explored for their ability to inhibit inflammatory cytokines, suggesting a role in managing conditions characterized by chronic inflammation.

Case Studies

- Opioid Receptor Studies : Research involving this compound derivatives has revealed their binding affinities to opioid receptors. For instance, certain synthesized peptides incorporating this compound exhibited high selectivity for μ-opioid receptors, indicating potential therapeutic applications in pain management .

- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into tetrapeptides aimed at enhancing receptor binding affinity. The conformational properties of these peptides were analyzed using NMR spectroscopy and X-ray crystallography, revealing structural insights that correlate with their biological activity .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its incorporation into peptides and proteins. The bioavailability and metabolic stability are key factors determining its efficacy as a therapeutic agent .

属性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。